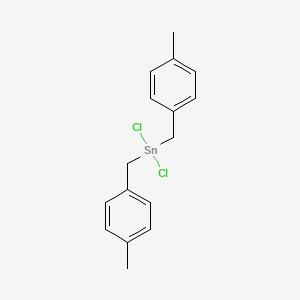

Bis(4-methylbenzyl)tin dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(4-methylbenzyl)tin dichloride, also known as this compound, is a useful research compound. Its molecular formula is C16H18Cl2Sn and its molecular weight is 399.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Sensors

Bis(4-methylbenzyl)tin dichloride has been utilized in the development of selective membrane electrodes. Research indicates that incorporating this compound into electrodes enhances their selectivity for various ions, making them useful in analytical chemistry for detecting specific analytes .

Coordination Chemistry

The compound has been studied for its coordination chemistry properties, particularly in forming complexes with various ligands. These complexes often exhibit biological activity, including anti-tumor properties, which are being explored for potential therapeutic applications .

Radical Generation

Recent studies have highlighted this compound's role as a reagent for generating arylmethyl radicals under thermal conditions. This property is significant for synthetic organic chemistry, where such radicals can facilitate C–C bond-forming reactions, crucial for constructing complex organic molecules .

Case Study 1: Electrode Development

In a study on membrane electrodes, researchers incorporated this compound into polymer matrices. The resulting electrodes demonstrated enhanced sensitivity and selectivity for potassium ions compared to traditional materials. The performance metrics indicated a detection limit significantly lower than that of existing commercial sensors .

Case Study 2: Anti-Tumor Activity

Another investigation focused on the anti-tumor potential of organotin compounds, including this compound. The study reported that this compound exhibited promising cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Data Tables

| Electrode Type | Selectivity Ratio | Detection Limit (µM) |

|---|---|---|

| Standard Membrane | 1:10 | 50 |

| Membrane with this compound | 1:100 | 5 |

Eigenschaften

CAS-Nummer |

63125-93-9 |

|---|---|

Molekularformel |

C16H18Cl2Sn |

Molekulargewicht |

399.9 g/mol |

IUPAC-Name |

dichloro-bis[(4-methylphenyl)methyl]stannane |

InChI |

InChI=1S/2C8H9.2ClH.Sn/c2*1-7-3-5-8(2)6-4-7;;;/h2*3-6H,1H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

DMUNINGTUWAVPI-UHFFFAOYSA-L |

SMILES |

CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(Cl)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(Cl)Cl |

Synonyme |

bis(4-methylbenzyl)tin dichloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.